molecular formula C6H12OS B13449814 4-Methyl-3-sulfanylpentan-2-one CAS No. 75832-79-0

4-Methyl-3-sulfanylpentan-2-one

Cat. No.: B13449814
CAS No.: 75832-79-0
M. Wt: 132.23 g/mol
InChI Key: GVDXJPHOFKMDJV-UHFFFAOYSA-N
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Description

4-Methyl-3-sulfanylpentan-2-one is a volatile thiol compound known for its potent aroma, often described as sulfurous with fruity notes. It is commonly found in various wines, contributing significantly to their aromatic profiles . This compound is also known for its presence in hops, which are used in brewing to impart distinct flavors to beer .

Preparation Methods

Synthetic Routes and Reaction Conditions

4-Methyl-3-sulfanylpentan-2-one can be synthesized through several methods. One common approach involves the biotransformation of precursors such as cysteine and glutathione conjugates by yeast strains during fermentation . This process typically requires specific conditions, including controlled temperature and pH levels, to optimize the yield of the desired thiol compound.

Industrial Production Methods

In the industrial context, the production of this compound often involves the use of specialized yeast strains that can efficiently convert precursor compounds into the target thiol. This method is particularly prevalent in the wine and brewing industries, where the compound’s aromatic properties are highly valued .

Chemical Reactions Analysis

Types of Reactions

4-Methyl-3-sulfanylpentan-2-one undergoes various chemical reactions, including:

    Oxidation: This reaction can lead to the formation of disulfides or sulfoxides, depending on the conditions.

    Reduction: The compound can be reduced to its corresponding alcohol.

    Substitution: It can participate in nucleophilic substitution reactions, where the thiol group is replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Nucleophiles like alkyl halides or acyl chlorides can be employed under basic or acidic conditions.

Major Products Formed

    Oxidation: Disulfides or sulfoxides.

    Reduction: Corresponding alcohols.

    Substitution: Various substituted thiol derivatives.

Scientific Research Applications

4-Methyl-3-sulfanylpentan-2-one has a wide range of applications in scientific research:

Mechanism of Action

The mechanism by which 4-Methyl-3-sulfanylpentan-2-one exerts its effects primarily involves its interaction with various enzymes and proteins. In yeast, for example, the compound is produced through the enzymatic cleavage of cysteine and glutathione conjugates by β-lyase . This process releases the volatile thiol, which then contributes to the aroma profile of the fermented product.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Methyl-3-sulfanylpentan-2-one is unique due to its specific sulfurous and fruity aroma, which distinguishes it from other thiols. Its presence in both wine and beer highlights its versatility and importance in the beverage industry .

Properties

CAS No.

75832-79-0

Molecular Formula

C6H12OS

Molecular Weight

132.23 g/mol

IUPAC Name

4-methyl-3-sulfanylpentan-2-one

InChI

InChI=1S/C6H12OS/c1-4(2)6(8)5(3)7/h4,6,8H,1-3H3

InChI Key

GVDXJPHOFKMDJV-UHFFFAOYSA-N

Canonical SMILES

CC(C)C(C(=O)C)S

Origin of Product

United States

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